molecular formula C20H19ClN4O3 B1602956 YM-155 hydrochloride CAS No. 355406-09-6

YM-155 hydrochloride

Cat. No.: B1602956
CAS No.: 355406-09-6
M. Wt: 398.8 g/mol
InChI Key: NUZWGSASIPTGSA-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

YM-155 hydrochloride is chemically designated as 1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione; chloride (CAS 355406-09-6) . Common synonyms include sepantronium hydrochloride , YM155 hydrochloride , and This compound . Its bromide salt counterpart, sepantronium bromide (CAS 781661-94-7), shares a similar structure but replaces the chloride with a bromide anion .

Molecular Structure Analysis

Crystallographic Data and Conformational Studies

Crystallographic studies reveal a planar benzimidazolium core substituted with:

  • A 2-methoxyethyl group at position 1
  • A methyl group at position 2
  • A pyrazin-2-ylmethyl moiety at position 3 .
    The positively charged imidazolium ring adopts a coplanar conformation with adjacent carbonyl groups, enabling π–π stacking interactions .

In co-crystal structures with SARS-CoV-2 Nsp15, YM-155 binds near the enzyme's active site, forming van der Waals contacts with His235, Trp333, and Tyr343 residues . This spatial arrangement suggests potential off-target interactions beyond survivin inhibition .

Charge Distribution and Protonation States

The molecule carries a +1 charge localized on the imidazolium nitrogen, counterbalanced by a chloride anion . Protonation occurs at the N3 position of the benzimidazolium ring, stabilizing the cationic charge and influencing solubility in polar solvents .

Physicochemical Properties

Solubility Profile Across Solvent Systems
Solvent Solubility (mg/mL) Concentration (mM) Source
DMSO 55 124.07
Water 89 223.4
Ethanol (with sonication) 6 15.04

The hydrochloride salt demonstrates superior aqueous solubility compared to its bromide counterpart, likely due to chloride's stronger ion-pairing capacity .

Thermal Stability and Degradation Pathways

This compound is stored at -20°C to prevent degradation, though specific thermal stability data remain limited . Structural analogs suggest potential degradation via:

  • Hydrolysis of the benzimidazolium ring under acidic/basic conditions
  • Oxidation of the pyrazin-2-ylmethyl substituent .

Properties

IUPAC Name

1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N4O3.ClH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZWGSASIPTGSA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630623
Record name 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-[(pyrazin-2-yl)methyl]-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355406-09-6
Record name 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-[(pyrazin-2-yl)methyl]-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Quinoline Core and Substituted Intermediates

  • Starting Material: 7-Bromo-8-hydroxyquinoline is a common starting material.
  • Chloromethylation: This quinoline derivative undergoes chloromethylation using formaldehyde and catalytic zinc chloride in concentrated hydrochloric acid at 60°C for 16 hours to yield a chloromethyl intermediate (compound 15).
  • Ether Formation: The chloromethyl group is then reacted with 4-isopropylbenzyl alcohol under heating to form an ether linkage, producing an intermediate salt that is converted to the free base by pH adjustment with sodium bicarbonate solution (compound 16).

Protection and Functional Group Manipulation

  • The hydroxyl group on the quinoline ring is protected using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) in the presence of sodium hydride in tetrahydrofuran (THF) at room temperature, yielding a protected intermediate (compound 17).

Suzuki Coupling Reaction

  • The protected intermediate undergoes Suzuki coupling with appropriate aryl boronic acids under palladium catalyst Pd(PPh3)4 conditions to introduce various aromatic substituents, producing intermediates (compounds 18a–18h).

Deprotection and Final Compound Formation

  • The SEM protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane to yield the final compounds (compounds 19a–19h), including this compound.

Alternative Synthetic Routes and Mannich Reaction

  • An alternative approach involves the reaction of 5-chloromethyl-8-quinolinol hydrochloride with substituted benzyl alcohols under heating or in the presence of sodium hydride in anhydrous THF at 0°C, followed by extraction and purification steps.
  • The Mannich reaction is employed to introduce pyrrolidine or other secondary amine groups by refluxing equimolar mixtures of substrates, paraformaldehyde, and amines in anhydrous ethanol under argon atmosphere for several hours. This step is crucial for installing the amine substituent at the 7-position of the quinoline ring.

Detailed Reaction Conditions and Purification

Step Reagents/Conditions Temperature/Time Purification Method Notes
Chloromethylation Formaldehyde, ZnCl2, conc. HCl 60°C, 16 hours Not specified Produces chloromethyl quinoline intermediate
Ether formation 4-Isopropylbenzyl alcohol, heating Heating pH adjustment with NaHCO3 Forms benzyl ether intermediate
Hydroxyl protection SEMCl, NaH, THF Room temperature Not specified Protects hydroxyl group for Suzuki coupling
Suzuki coupling Aryl boronic acid, Pd(PPh3)4 catalyst Not specified Not specified Introduces aryl substituents
Deprotection TFA, dichloromethane Room temperature Not specified Removes SEM protecting group
Mannich reaction Paraformaldehyde, pyrrolidine or other amines, ethanol Reflux, 4 hours Flash chromatography Introduces amine substituent at quinoline 7-position
Ether formation alternative Sodium hydride, substituted benzyl alcohol, THF 0°C, 3 hours Extraction, flash chromatography Alternative method for ether intermediate synthesis

Research Findings and Yields

  • The chloromethylation step is efficient, yielding high purity intermediates suitable for subsequent reactions.
  • The ether formation using sodium hydride and benzyl alcohol derivatives at low temperature (0°C) provides good yields and purity after flash chromatography.
  • Mannich reaction conditions with paraformaldehyde and pyrrolidine under reflux in ethanol yield the desired amine-substituted products with high selectivity.
  • The overall synthetic route allows for structural modifications to optimize biological activity, as demonstrated by various analogs synthesized using similar methods.

Summary Table of this compound Preparation Methods

Method Aspect Description Reference(s)
Starting Material 7-Bromo-8-hydroxyquinoline
Key Intermediate 5-Chloromethyl-8-quinolinol hydrochloride
Ether Formation Reaction with 4-isopropylbenzyl alcohol or substituted benzyl alcohol using NaH or heating
Protection Strategy SEMCl protection of hydroxyl group
Coupling Reaction Suzuki coupling with aryl boronic acids under Pd catalyst
Amine Introduction Mannich reaction with paraformaldehyde and secondary amines (e.g., pyrrolidine)
Deprotection Removal of SEM group with TFA in dichloromethane
Purification Techniques Flash chromatography, extraction, pH adjustment
Reaction Conditions Temperature range: 0°C to reflux; solvents: THF, ethanol, dichloromethane

Chemical Reactions Analysis

Types of Reactions: YM-155 (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or reduce toxicity .

Common Reagents and Conditions: Common reagents used in the reactions of YM-155 (chloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions of YM-155 (chloride) include various analogs with modified functional groups. These analogs are studied for their improved efficacy and reduced side effects in cancer treatment .

Scientific Research Applications

YM-155 (chloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of survivin and its effects on cell viability. In biology, YM-155 (chloride) is employed to investigate the mechanisms of apoptosis and drug resistance in cancer cells .

In medicine, YM-155 (chloride) has shown potential as an anticancer agent, particularly in hormone-refractory prostate cancer and anaplastic thyroid cancer. It induces apoptosis in cancer cells by inhibiting survivin and causing DNA damage . Additionally, YM-155 (chloride) is being explored for its potential to enhance the efficacy of other chemotherapeutic agents when used in combination therapies .

Mechanism of Action

YM-155 (chloride) exerts its effects primarily by inhibiting survivin, a protein that prevents apoptosis in cancer cells. By suppressing survivin expression, YM-155 (chloride) induces apoptosis and reduces cancer cell viability. The compound also localizes to the mitochondria, causing mitochondrial dysfunction and activation of AMP-activated kinase (AMPK), which further inhibits cancer cell survival pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Parameter YM-155 Hydrochloride NSC80467
Survivin IC50 0.54 nM 2.1 nM
DNA Damage Induction 1–10 nM 5–20 nM
Key Mechanism Survivin suppression, oxidative DNA cleavage DNA synthesis inhibition

Comparison with Functionally Similar Survivin Inhibitors

Withaferin-A (Wi-A)

Wi-A, a natural compound, binds survivin’s dimerization domain, overlapping with YM-155’s interaction site at Thr5 . Key contrasts include:

  • Origin : Wi-A is plant-derived (Withania somnifera), while YM-155 is synthetic.
  • Binding Affinity : Wi-A exhibits weaker survivin inhibition (IC50 ~10 µM) compared to YM-155’s nM potency .
  • Multitarget Effects : Wi-A modulates HSP90 and NF-κB pathways, whereas YM-155’s off-target effects are linked to DNA damage .

Disulfiram (DSF)

DSF, repurposed from alcohol-aversion therapy, shares YM-155’s history of target ambiguity. Both initially misattributed mechanisms:

  • Primary Target : DSF inhibits aldehyde dehydrogenase (ALDH), while YM-155 was erroneously labeled a "specific" survivin inhibitor .

Table 2: Survivin Inhibitors in Clinical Development

Compound Target Specificity Clinical Phase Key Limitation
YM-155 Low (DNA damage) Phase II Adaptive resistance
Withaferin-A Low (multitarget) Preclinical Poor bioavailability
Terameprocol High (survivin) Phase II Hematologic toxicity

Comparison with DNA-Damaging Agents

YM-155’s DNA damage induction aligns it with platinum agents (e.g., cisplatin), but mechanistic distinctions exist:

  • DNA Lesion Type : Cisplatin forms crosslinks, while YM-155 generates reactive oxygen species (ROS)-independent DSBs .
  • Synergy : YM-155 enhances cisplatin’s apoptosis induction in NSCLC by 40% via survivin downregulation and mitochondrial membrane depolarization .

Biological Activity

YM-155 hydrochloride, also known as Sepantronium hydrochloride, is a novel small-molecule inhibitor that primarily targets survivin, a member of the inhibitor of apoptosis (IAP) protein family. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to induce apoptosis in various cancer cell lines and enhance the efficacy of conventional chemotherapeutic agents.

Survivin Inhibition : YM-155 specifically suppresses survivin expression at both the mRNA and protein levels, leading to the activation of caspases and subsequent apoptosis in tumor cells. This mechanism is critical as survivin is often overexpressed in many cancers, correlating with poor prognosis and resistance to therapy .

Biological Activity

  • Induction of Apoptosis :
    • In a study involving 19 breast cancer tumors, treatment with 50 nM YM-155 resulted in a significant increase in active caspase-3 expression, a marker of apoptosis. The average active caspase-3 staining score was 24.4% in treated tumors compared to only 4.5% in untreated ones, indicating that over 52% of tumors were sensitive to YM-155 .
  • Tumor Regression :
    • Preclinical models have shown that YM-155 induces tumor regression across various cancer types, including non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC). It has been observed to significantly prolong survival in animal models with established metastatic tumors .
  • Combination Therapy :
    • The compound has demonstrated synergistic effects when combined with DNA-damaging agents such as platinum compounds. In NSCLC cell lines, co-treatment with YM-155 and cisplatin resulted in increased apoptosis rates and enhanced caspase-3 activity compared to either treatment alone .

Pharmacokinetics

YM-155 exhibits favorable pharmacokinetic properties:

  • Distribution : It shows high distribution within tumor tissues, with concentrations significantly higher than those found in plasma.
  • Administration : The compound is typically administered via continuous intravenous infusion (CIVI), which has been shown to be more effective than intermittent dosing schedules .

Table 1: Summary of Pharmacokinetic Parameters

ParameterValue
Maximum Tolerated Dose (MTD)Determined in Phase I trials
Elimination Half-LifeBrief (exact value not specified)
Tissue Concentration Ratio20-fold higher in tumors than plasma

Clinical Trials

  • Phase I Study : A trial aimed at determining the MTD and assessing safety found that YM-155 was tolerable among patients with advanced solid malignancies and showed preliminary antitumor activity .
  • Efficacy in Non-Hodgkin Lymphoma (NHL) : Patients with NHL exhibited positive responses to YM-155 treatment, reinforcing its potential as an effective therapeutic agent .

Mechanistic Insights

Recent research has suggested alternative mechanisms through which YM-155 exerts its cytotoxic effects:

  • Mitochondrial Dysfunction : Studies indicate that YM-155 localizes to mitochondria, leading to mitochondrial dysfunction and activation of AMP-activated protein kinase (AMPK), which further inhibits BMP signaling pathways in lung cancer cells . This suggests that its effects may extend beyond survivin inhibition.

Table 2: Summary of Clinical Findings

Study TypeFindings
Phase I TrialsTolerable; preliminary antitumor activity
Breast Cancer StudyInduced apoptosis in >50% of tumors
NSCLC Combination TherapyEnhanced apoptosis with platinum agents

Q & A

Q. What is the primary mechanism of action of YM-155 hydrochloride in inducing apoptosis in cancer cells?

this compound is primarily characterized as a survivin inhibitor, suppressing survivin promoter activity with an IC50 of 0.54 nM . Survivin, an antiapoptotic protein, is transcriptionally downregulated by YM-155, leading to caspase-3 activation and apoptosis in cancer cells. However, recent evidence suggests YM-155 may also act as a DNA-damaging agent, with γH2AX foci formation observed at lower concentrations than those required for survivin inhibition . Researchers should validate both pathways using survivin promoter assays (e.g., luciferase reporters) and DNA damage markers (e.g., γH2AX immunofluorescence).

Q. What in vitro experimental protocols are recommended for assessing YM-155's efficacy?

Standard protocols include:

  • Cell lines : Use p53-deficient models (e.g., PC-3 prostate cancer, H460 NSCLC) due to YM-155's potency in these contexts .
  • Dosage : Test concentrations between 2.3–30 nM (IC50 range) for survivin suppression and apoptosis induction .
  • Assays :
  • Survivin expression: Western blotting or qRT-PCR .
  • Apoptosis: Annexin V/PI staining or caspase-3/7 activity assays .
  • DNA damage: Comet assays or γH2AX foci quantification .

Q. What biomarkers are critical for evaluating YM-155's activity in preclinical models?

Key biomarkers include:

  • Survivin levels : Reduced mRNA/protein expression via qRT-PCR or Western blot .
  • Apoptotic markers : Cleaved caspase-3, PARP fragmentation, and Annexin V positivity .
  • DNA repair markers : γH2AX, RAD51 foci, or Fanconi anemia pathway components .
  • Cell cycle regulators : Cyclin A/D, p-Rb, and G2/M phase accumulation (flow cytometry) .

Advanced Research Questions

Q. How can researchers resolve contradictions regarding YM-155's primary mechanism (survivin suppression vs. DNA damage)?

To isolate mechanisms:

  • Concentration gradients : Compare survivin suppression (IC50 = 0.54 nM) with DNA damage thresholds (e.g., γH2AX foci at <0.54 nM) .
  • Knockdown models : Use survivin siRNA to determine if DNA damage persists in survivin-deficient cells .
  • Pathway inhibitors : Apply survivin-specific inhibitors (e.g., siRNA) or DNA repair inhibitors (e.g., PARP inhibitors) to assess pathway dominance .

Q. How should experiments be designed to evaluate YM-155's synergy with TRAIL or radiotherapy?

  • Dose-response matrices : Test YM-155 (0.1–10 nM) with TRAIL (10–100 ng/mL) or radiation (2–8 Gy) to calculate synergy scores (e.g., Chou-Talalay method) .
  • Sequential vs. concurrent dosing : Pre-treat cells with YM-155 for 24 hours before adding TRAIL/radiation to assess priming effects .
  • Mitochondrial assays : Measure ΔΨm loss (JC-1 staining) and cytochrome c release to confirm mitochondrial pathway activation .

Q. What transcriptomic changes occur in triple-negative breast cancer (TNBC) cells treated with YM-155 beyond survivin downregulation?

RNA-seq studies reveal:

  • DNA replication disruption : Downregulation of pre-replication complex components (CDC6, GMNN) and DNA polymerases (POLA2) .
  • Checkpoint modulation : Reduced PLK1, Aurora kinases, and BUB1/BUB1B, impairing mitotic recovery post-DNA damage .
  • Apoptosis amplification : Upregulation of pro-apoptotic Noxa and Bak activation via Mcl-1 sequestration .
  • Methodology : Pair RNA-seq with functional assays (e.g., siRNA knockdown of CDC6) to validate transcriptional targets .

Q. How can the therapeutic index of YM-155 be optimized in vivo to minimize toxicity?

  • Dosing schedules : Intermittent dosing (e.g., 5 mg/kg, 3×/week) reduces hematological toxicity while maintaining efficacy in PC-3 xenografts .
  • Combination therapies : Co-administer with IL-2 to enhance antitumor effects without dose escalation .
  • Pharmacokinetic (PK) studies : Monitor plasma half-life and tissue distribution to adjust dosing intervals .

Q. What mechanisms underlie acquired resistance to YM-155 in cancer cells?

Resistance may arise from:

  • Survivin overexpression : Mutations in survivin promoter regions or epigenetic rewiring .
  • DNA repair upregulation : Overexpression of Fanconi anemia (FANC) genes or homologous recombination (HR) proteins .
  • Mitochondrial adaptation : Increased Mcl-1/Bcl-2 expression or Noxa downregulation .
  • Experimental validation : Generate resistant cell lines via chronic YM-155 exposure and perform whole-exome sequencing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.